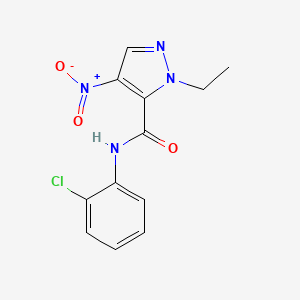![molecular formula C17H13ClN4O2S B14929244 N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B14929244.png)
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a triazole ring, and a chlorinated phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. The key steps include:
Formation of the Benzodioxole Intermediate: This involves the chlorination of a benzodioxole precursor under controlled conditions.
Synthesis of the Triazole Intermediate: This step involves the reaction of a phenyl-substituted triazole with a methylsulfanyl group.
Condensation Reaction: The final step is the condensation of the benzodioxole and triazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biological Research: It is used as a probe to study the interaction of small molecules with biological macromolecules.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
作用機序
The mechanism of action of N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing cancer cell growth.
類似化合物との比較
Similar Compounds
- **N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE shares similarities with other benzodioxole and triazole derivatives.
Chlorinated Phenyl Compounds: Compounds such as chlorobenzene and chlorophenol.
Triazole Derivatives: Compounds like 1,2,4-triazole and its substituted derivatives.
Uniqueness
The uniqueness of N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds
特性
分子式 |
C17H13ClN4O2S |
|---|---|
分子量 |
372.8 g/mol |
IUPAC名 |
(E)-1-(6-chloro-1,3-benzodioxol-5-yl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C17H13ClN4O2S/c1-25-17-21-20-16(11-5-3-2-4-6-11)22(17)19-9-12-7-14-15(8-13(12)18)24-10-23-14/h2-9H,10H2,1H3/b19-9+ |
InChIキー |
WBKFBDBVXRDNSJ-DJKKODMXSA-N |
異性体SMILES |
CSC1=NN=C(N1/N=C/C2=CC3=C(C=C2Cl)OCO3)C4=CC=CC=C4 |
正規SMILES |
CSC1=NN=C(N1N=CC2=CC3=C(C=C2Cl)OCO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B14929162.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B14929175.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14929181.png)

![Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14929189.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide](/img/structure/B14929191.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929198.png)

![ethyl 1-(3-bromophenyl)-5-{[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B14929215.png)
![9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14929221.png)



![N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B14929257.png)
